molecular formula C12H15ClO B1601916 5-Chloro-1-(4-methylphenyl)-1-oxopentane CAS No. 945-96-0

5-Chloro-1-(4-methylphenyl)-1-oxopentane

Cat. No.: B1601916
CAS No.: 945-96-0
M. Wt: 210.7 g/mol
InChI Key: GNPKJMCOXZKEIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1-(4-methylphenyl)-1-oxopentane is an organic compound with a molecular formula of C12H15ClO. This compound is characterized by the presence of a chloro group, a methylphenyl group, and a ketone functional group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(4-methylphenyl)-1-oxopentane typically involves the reaction of 4-methylacetophenone with 1-chloropentane under acidic conditions. The reaction proceeds through a Friedel-Crafts acylation mechanism, where the ketone group of 4-methylacetophenone reacts with the chloroalkane to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(4-methylphenyl)-1-oxopentane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-1-(4-methylphenyl)-1-oxopentane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-1-(4-methylphenyl)-1-oxopentane involves its interaction with specific molecular targets. The chloro group and the ketone functional group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1-(4-methylphenyl)-1-oxopentane: Similar structure but with the chloro group at a different position.

    5-Bromo-1-(4-methylphenyl)-1-oxopentane: Similar structure with a bromo group instead of a chloro group.

    5-Chloro-1-(4-ethylphenyl)-1-oxopentane: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

5-Chloro-1-(4-methylphenyl)-1-oxopentane is unique due to the specific positioning of the chloro and methylphenyl groups, which influence its reactivity and interactions with other molecules. This unique structure makes it valuable in specific chemical reactions and applications.

Properties

IUPAC Name

5-chloro-1-(4-methylphenyl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO/c1-10-5-7-11(8-6-10)12(14)4-2-3-9-13/h5-8H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPKJMCOXZKEIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60558214
Record name 5-Chloro-1-(4-methylphenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945-96-0
Record name 5-Chloro-1-(4-methylphenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-1-(4-methylphenyl)-1-oxopentane
Reactant of Route 2
Reactant of Route 2
5-Chloro-1-(4-methylphenyl)-1-oxopentane
Reactant of Route 3
Reactant of Route 3
5-Chloro-1-(4-methylphenyl)-1-oxopentane
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-Chloro-1-(4-methylphenyl)-1-oxopentane
Reactant of Route 5
Reactant of Route 5
5-Chloro-1-(4-methylphenyl)-1-oxopentane
Reactant of Route 6
Reactant of Route 6
5-Chloro-1-(4-methylphenyl)-1-oxopentane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.